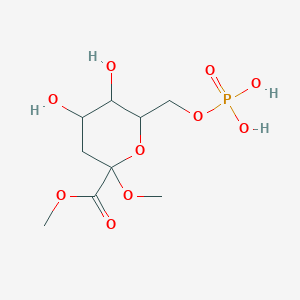
(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol is a chiral compound with significant applications in various fields of chemistry and pharmacology. It is characterized by the presence of a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which influences its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the desired functional groups.
Reductive Amination: Cyclohexanone is subjected to reductive amination using dimethylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the dimethylamino group at the 2-position of the cyclohexane ring.
Hydroxylation: The resulting intermediate is then hydroxylated at the 1-position using a suitable oxidizing agent, such as osmium tetroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.
Scientific Research Applications
(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Dimethylamino)cyclohexan-1-ol: The enantiomer of (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol with different stereochemistry.
2-(Dimethylamino)cyclohexanol: A compound with similar functional groups but without specific stereochemistry.
Cyclohexanol: A simpler analog lacking the dimethylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S,2R)-2-(dimethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
UFUVLAQFZSUWHR-SFYZADRCSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CN(C)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)


![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)

![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)




![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
